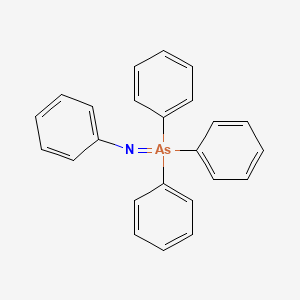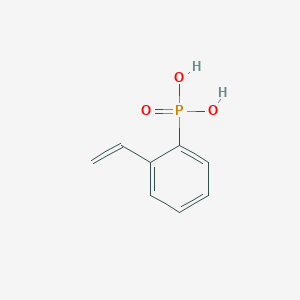
(2-Ethenylphenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethenylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring with an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethenylphenyl)phosphonic acid typically involves the reaction of styrene with phosphorus pentachloride in a molar ratio of about 1:2 in the liquid phase. The resulting complex, 2-phenyl-ethylene phosphonic acid tetrachloride, is then hydrolyzed with water to yield the desired phosphonic acid . Another common method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often employs continuous processes to ensure high yield and purity. The process involves the controlled addition of reactants and continuous distillation to remove by-products such as phosphorus oxychloride .
Chemical Reactions Analysis
Types of Reactions: (2-Ethenylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphinic acid derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphinic acid derivatives.
Substitution: Substituted phenylphosphonic acids.
Scientific Research Applications
(2-Ethenylphenyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethenylphenyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site . Additionally, it can alter cellular metabolism by interfering with phosphate transport and utilization .
Comparison with Similar Compounds
Phosphinic acids: Similar in structure but with different oxidation states and reactivity.
Phosphonates: Share the phosphonic acid group but differ in the organic substituents attached to the phosphorus atom.
Uniqueness: (2-Ethenylphenyl)phosphonic acid is unique due to its ethenyl substituent, which imparts distinct reactivity and potential for functionalization compared to other phosphonic acids. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
31441-62-0 |
|---|---|
Molecular Formula |
C8H9O3P |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
(2-ethenylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H9O3P/c1-2-7-5-3-4-6-8(7)12(9,10)11/h2-6H,1H2,(H2,9,10,11) |
InChI Key |
OVQLKUACUJJQGA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


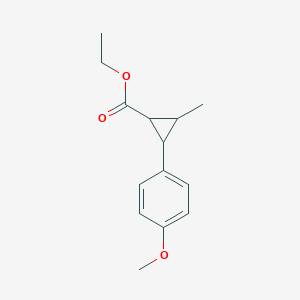

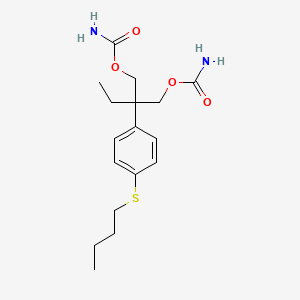
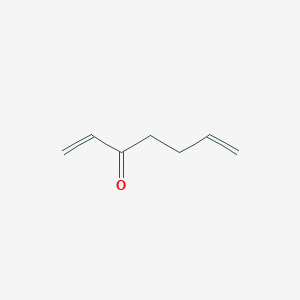

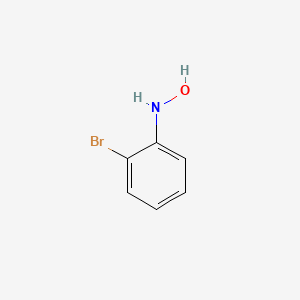
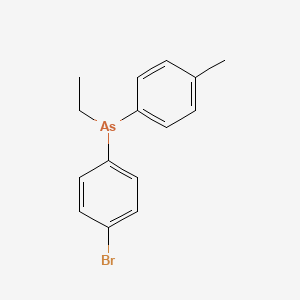
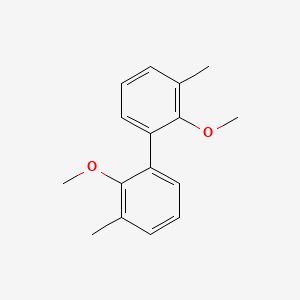
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
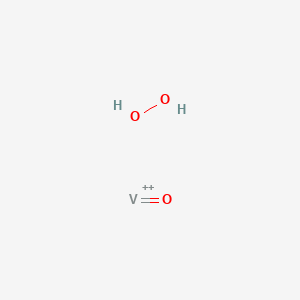
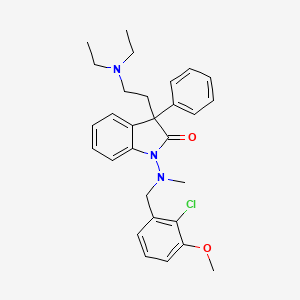

![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
